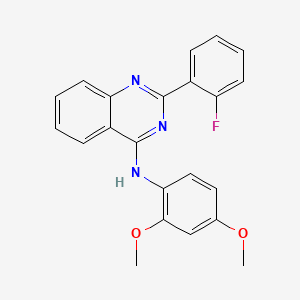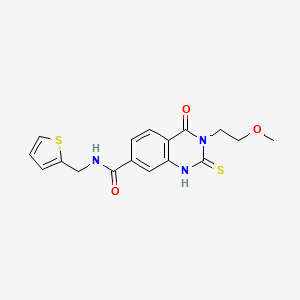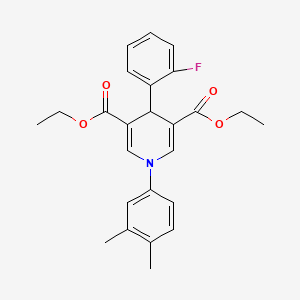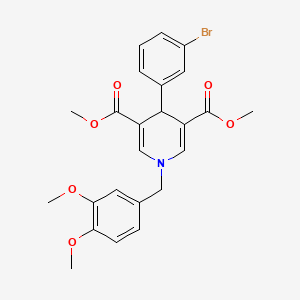
N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)quinazolin-4-amine” is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique combination of methoxy and fluorophenyl groups, may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)quinazolin-4-amine” typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, using a fluorinated benzene derivative and appropriate catalysts.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the quinazoline core or the fluorophenyl group, potentially yielding reduced or hydrogenated products.
Substitution: The compound can participate in substitution reactions, such as nucleophilic aromatic substitution, where the fluorine atom may be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation Products: Quinones, phenols, and other oxidized derivatives.
Reduction Products: Reduced quinazoline derivatives, hydrogenated fluorophenyl groups.
Substitution Products: Compounds with substituted fluorophenyl groups.
科学的研究の応用
“N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)quinazolin-4-amine” may have various scientific research applications, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its biological activity, such as enzyme inhibition or receptor binding.
Medicine: Exploring its potential as a therapeutic agent for diseases like cancer, inflammation, or neurological disorders.
Industry: Evaluating its use in materials science, such as in the development of novel polymers or coatings.
作用機序
The mechanism of action of “N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)quinazolin-4-amine” would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and affecting cellular functions.
Pathway Interference: The compound could interfere with specific biochemical pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-phenylquinazolin-4-amine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
N-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)quinazolin-4-amine: Has the fluorine atom in a different position, potentially altering its properties.
N-(2,4-dimethoxyphenyl)-2-(2-chlorophenyl)quinazolin-4-amine: Contains a chlorine atom instead of fluorine, which may influence its chemical behavior.
Uniqueness
“N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)quinazolin-4-amine” is unique due to the specific positioning of the methoxy and fluorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
5669-54-5 |
|---|---|
分子式 |
C22H18FN3O2 |
分子量 |
375.4 g/mol |
IUPAC名 |
N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C22H18FN3O2/c1-27-14-11-12-19(20(13-14)28-2)25-22-16-8-4-6-10-18(16)24-21(26-22)15-7-3-5-9-17(15)23/h3-13H,1-2H3,(H,24,25,26) |
InChIキー |
AKJKPNMUGIHSOL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-butyl-1-(3,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11212163.png)
![N-(2-methoxyphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11212169.png)
![1-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11212170.png)
![N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11212187.png)
![5-{[(2-Chlorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11212194.png)
![6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11212197.png)
![N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B11212199.png)


![5-(3,4-Difluorophenyl)-7-ethoxy-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11212218.png)
![7-(2,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11212226.png)

![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(4-chlorophenyl)piperazine-1-carboxamide](/img/structure/B11212237.png)

